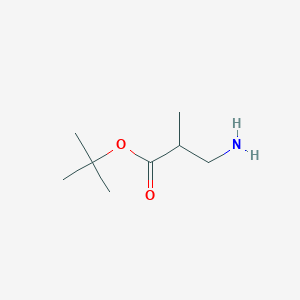

Tert-butyl 3-amino-2-methylpropanoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

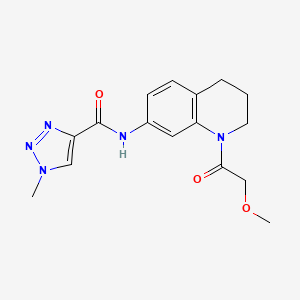

Tert-butyl 3-amino-2-methylpropanoate, also known as [R,S]-tert-Butyl 3-amino-2-methylpropionate, is a chemical compound with the CAS Number: 120378-12-3 . It has a molecular weight of 159.23 .

Synthesis Analysis

Tert-butyl 3-amino-2-methylpropanoate hydrochloride, a related compound, has been synthesized using anhydrous magnesium sulfate and boron trifluoride diethyl etherate as additional reagents . The presence of a chiral center in the molecule allows it to act as a ligand for metal catalysts, influencing the reaction pathway and promoting the formation of one enantiomer (mirror image) over the other.Molecular Structure Analysis

The InChI code for Tert-butyl 3-amino-2-methylpropanoate is1S/C8H17NO2/c1-6(5-9)7(10)11-8(2,3)4/h6H,5,9H2,1-4H3 . This indicates the presence of 8 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms in the molecule. Physical And Chemical Properties Analysis

Tert-butyl 3-amino-2-methylpropanoate hydrochloride is a powder with a molecular weight of 195.69 . It has a storage temperature of 4 degrees Celsius .科学研究应用

Medicinal Chemistry

In medicinal chemistry, tert-butyl 3-amino-2-methylpropanoate is utilized for the synthesis of pharmaceutical compounds . Its structure is beneficial in the development of drug molecules, especially where modifications of the amino acid backbone are needed.

Polymer Chemistry

This compound finds its use in polymer chemistry, particularly in the radical copolymerization process . It can be used to modify the properties of polymers, such as their thermal stability and solubility, making it a valuable monomer in the design of specialized polymeric materials.

Biochemistry Research

In biochemistry research, tert-butyl 3-amino-2-methylpropanoate is employed in the study of biochemical pathways and processes . It may be used as a reagent or a probe to understand enzyme mechanisms or metabolic pathways.

Analytical Chemistry

In analytical chemistry, tert-butyl 3-amino-2-methylpropanoate is used as a standard or reference compound in various chromatographic and spectroscopic methods . It helps in the accurate identification and quantification of substances in complex mixtures.

Chemical Engineering

In chemical engineering, this compound is integral to process development and optimization, particularly in the synthesis of intermediates and the scale-up of chemical reactions .

Pharmaceutical Development

Tert-butyl 3-amino-2-methylpropanoate plays a role in the development of new pharmaceuticals, acting as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) .

安全和危害

未来方向

The synthesis of Tert-butyl 3-amino-2-methylpropanoate and similar compounds has potential applications in organic synthesis. A recent study reported an efficient protocol for the synthesis of methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate by simple reduction and inversion method . This suggests that Tert-butyl 3-amino-2-methylpropanoate could also be used in similar synthetic pathways, expanding its applicability in the field of organic chemistry.

作用机制

Target of Action

Tert-butyl 3-amino-2-methylpropanoate is a complex organic compoundSimilar compounds have been known to interact with various biological targets, including enzymes and receptors .

Mode of Action

For instance, similar compounds have been shown to undergo reduction and inversion reactions .

Biochemical Pathways

Related compounds have been found to play a role in various biochemical pathways, including lipid metabolism and the synthesis of depsipeptides .

Pharmacokinetics

It’s known that similar compounds have high gastrointestinal absorption and are permeable to the blood-brain barrier .

Result of Action

Related compounds have been found to have various biological activities, including antimicrobial, antiviral, and anticancer effects .

Action Environment

The action, efficacy, and stability of Tert-butyl 3-amino-2-methylpropanoate can be influenced by various environmental factors, including temperature, pH, and the presence of other compounds. For instance, the compound should be stored under an inert atmosphere at 2-8°C .

属性

IUPAC Name |

tert-butyl 3-amino-2-methylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-6(5-9)7(10)11-8(2,3)4/h6H,5,9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCDAFFAFDGDAGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-allyl-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2875839.png)

![2-chloro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2875840.png)

![(Z)-2,6-difluoro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2875841.png)

![N1-(4-ethoxyphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2875846.png)

![2-((4aR,5R,5aR,8aR,9S)-2,6,8-trioxo-10-phenyl-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)propanoic acid](/img/structure/B2875847.png)

![2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl benzo[d]thiazole-6-carboxylate](/img/structure/B2875848.png)

![N-cyclopentyl-2-[(6-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2875850.png)

![4-Methyl-6-(3-methylphenyl)-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2875853.png)